molecular formula C14H16N2O3S2 B7012340 N-[(3-cyclopropyl-1,2-oxazol-5-yl)methyl]-N-prop-2-enylthiophene-2-sulfonamide

N-[(3-cyclopropyl-1,2-oxazol-5-yl)methyl]-N-prop-2-enylthiophene-2-sulfonamide

Cat. No.: B7012340
M. Wt: 324.4 g/mol
InChI Key: OHMDIOOQQUJXQT-UHFFFAOYSA-N
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Description

N-[(3-cyclopropyl-1,2-oxazol-5-yl)methyl]-N-prop-2-enylthiophene-2-sulfonamide is a complex organic compound featuring a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name

N-[(3-cyclopropyl-1,2-oxazol-5-yl)methyl]-N-prop-2-enylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-2-7-16(21(17,18)14-4-3-8-20-14)10-12-9-13(15-19-12)11-5-6-11/h2-4,8-9,11H,1,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMDIOOQQUJXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC(=NO1)C2CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-cyclopropyl-1,2-oxazol-5-yl)methyl]-N-prop-2-enylthiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the oxazole ring, converting it to oxazoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Oxazoline derivatives

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-[(3-cyclopropyl-1,2-oxazol-5-yl)methyl]-N-prop-2-enylthiophene-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and thiophene rings can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-cyclopropyl-1,2-oxazol-5-yl)methyl]-N-prop-2-enylbenzene-sulfonamide
  • N-[(3-cyclopropyl-1,2-oxazol-5-yl)methyl]-N-prop-2-enylfuran-2-sulfonamide

Uniqueness

Compared to similar compounds, N-[(3-cyclopropyl-1,2-oxazol-5-yl)methyl]-N-prop-2-enylthiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which can enhance its electronic properties and biological activity. The combination of the oxazole and thiophene rings also provides a distinctive scaffold for drug design and development.

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